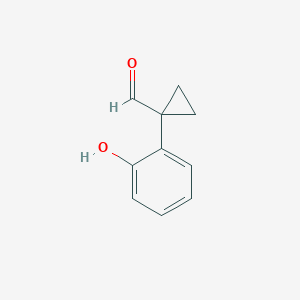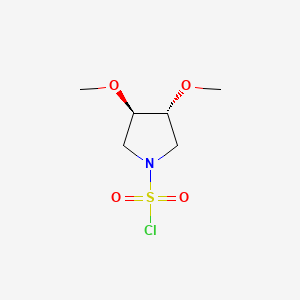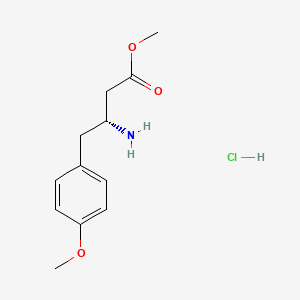
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a hydroxyphenyl group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 2-hydroxybenzaldehyde with diazomethane in the presence of a catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar cyclopropanation reactions on a larger scale. The choice of reagents and catalysts would be optimized for efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides
Major Products
Oxidation: 1-(2-Hydroxyphenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(2-Hydroxyphenyl)cyclopropane-1-methanol
Substitution: Various ethers and esters depending on the substituents used
科学研究应用
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
1-(2-Hydroxyphenyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and hydroxyphenyl compounds:
Cyclopropane derivatives: Cyclopropane, cyclopropanecarboxaldehyde
Hydroxyphenyl compounds: 2-Hydroxybenzaldehyde, 4-Hydroxybenzaldehyde
The uniqueness of this compound lies in the combination of the cyclopropane ring and the hydroxyphenyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
61077-33-6 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
1-(2-hydroxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c11-7-10(5-6-10)8-3-1-2-4-9(8)12/h1-4,7,12H,5-6H2 |
InChI 键 |
HPWMSVRLFVILQS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride](/img/structure/B13615686.png)

![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)


![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)




![8-Ethyl-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13615740.png)

![6-(Methoxymethyl)benzo[d]thiazol-2-amine](/img/structure/B13615756.png)
